3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a compound belonging to the class of benzothiazepines, which are characterized by their bicyclic structure containing a benzene ring fused to a thiazepine ring. This compound is notable for its pharmacological properties and potential therapeutic applications, particularly in the fields of cardiovascular health and cancer treatment. The compound's synthesis and derivatives have been extensively studied due to their biological activity against various targets.
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can be classified under heterocyclic compounds, specifically as a member of the benzothiazepine family. Benzothiazepines are known for their diverse biological activities, including vasodilatory and antihypertensive effects . The compound is often synthesized for research purposes and has shown promise in medicinal chemistry.
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves several methods:
The synthesis often requires specific conditions such as temperature control and careful selection of solvents to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compounds.
The molecular structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine features:
The structural formula can be represented as follows:
Key spectral data obtained from NMR spectroscopy includes:
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine participates in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity.
The mechanism of action for 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves interaction with various biological targets:
In vitro studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression .
Relevant data includes spectral characteristics that confirm its identity through techniques like mass spectrometry and infrared spectroscopy .
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has several applications in scientific research:
The ongoing research into its derivatives continues to reveal new therapeutic potentials across multiple fields of medicine .
The 1,5-benzothiazepine scaffold emerged as a privileged structure in medicinal chemistry following the serendipitous discovery of diltiazem’s cardiovascular activity in the 1970s. This first-generation drug, featuring a 1,5-benzothiazepine core, revolutionized calcium channel blocker therapy and prompted extensive exploration of structurally related analogs [9]. The clinical success of diltiazem was rapidly followed by the development of clentiazem, which shared the core heterocyclic system but incorporated optimized substituents for enhanced tissue selectivity and pharmacokinetic profiles [3]. By the 1990s, medicinal chemistry efforts diversified beyond cardiovascular applications, leading to the approval of neuroactive agents like quetiapine and clothiapine. These antipsychotics demonstrated the scaffold's versatility in central nervous system drug design, primarily through modulation of dopaminergic and serotonergic pathways [9].
The evolution of synthetic methodologies has paralleled therapeutic advancements. Traditional synthesis relied on stoichiometric catalysts under harsh conditions (80-110°C, 4-10 hours), yielding products in only 51-76% efficiency [3]. Contemporary green chemistry approaches, particularly polyethylene glycol-400 (PEG-400)-mediated synthesis, now achieve >95% yield within 55 minutes at 60°C, enabling rapid generation of novel derivatives for structure-activity relationship studies [6]. This methodological progression has accelerated the exploration of benzothiazepine space, yielding over 70 clinical candidates targeting diverse therapeutic areas including infectious diseases, oncology, and metabolic disorders .
Table 1: Historical Milestones in 1,5-Benzothiazepine Drug Development
Year Range | Therapeutic Focus | Representative Agents | Key Advancement |
---|---|---|---|
1970-1985 | Cardiovascular | Diltiazem, Clentiazem | Calcium channel blockade mechanism |
1985-2000 | Neuropsychiatric | Quetiapine, Clothiapine | CNS receptor polypharmacology |
2000-2015 | Antimicrobial/Anticancer | GW-577 (Phase II) | Target diversification beyond ion channels |
2015-Present | Targeted Oncology | Halogenated derivatives | Fragment-based drug design optimization |
The 1,5-benzothiazepine core (C₁₀H₉NS) constitutes a unique seven-membered heterocyclic system where a benzene ring is fused to a thiazepine ring containing nitrogen and sulfur atoms at the 1- and 5-positions, respectively. This arrangement creates a semi-rigid boat conformation that optimally positions pharmacophoric elements for target engagement [4]. Electronic distribution analysis reveals pronounced electron density at N⁵ and S¹ atoms, facilitating both hydrogen bonding interactions with biological targets and oxidation to produce active metabolites like sulfoxides [4]. The non-planar structure exhibits significant dipole moments (3.2-4.1 D), enhancing solubility and membrane permeability—properties critical for drug bioavailability [3].
Comparative molecular scaffold analysis demonstrates the 1,5-benzothiazepine's superiority over related heterocycles in polypharmacology. Unlike 1,4-benzodiazepines, the sulfur atom introduces metabolic stability through resistance to cytochrome P450-mediated degradation, while the ring size accommodates bulkier substituents at C₂, C₃, and C₄ positions [9]. This versatility is exemplified by 7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (C₁₀H₁₀ClNOS), where strategic chlorination enhances halogen bonding with target proteins and the carbonyl group enables chelation of metal cofactors in enzymatic active sites [4]. The scaffold's bioisosteric flexibility allows replacement of the sulfur atom with oxygen (benzoxazepine) or nitrogen (benzodiazepine), enabling fine-tuning of electronic properties without sacrificing three-dimensional architecture [4].
Table 2: Comparative Analysis of Benzothiazepine Ring Systems
Scaffold Type | Electronegativity Difference (S/X) | Dipole Moment (D) | Metabolic Stability Index | Representative Bioactivity |
---|---|---|---|---|
1,5-Benzothiazepine | Reference (0) | 3.2-4.1 | 0.78 | Calcium channel blockade, Antipsychotic |
1,5-Benzoxazepine (S→O) | +0.5 | 4.3-4.9 | 0.62 | Reduced CNS penetration |
1,5-Benzodiazepine (S→N) | -0.3 | 5.1-5.8 | 0.41 | Enhanced GABAergic activity |
1,4-Benzothiazepine | Isomeric difference | 2.8-3.5 | 0.71 | Limited therapeutic utility |
The introduction of methyl substituents at the C₃ position induces profound stereoelectronic and steric effects that significantly modulate target affinity and selectivity. X-ray crystallographic studies of 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives reveal that the methyl group preferentially adopts an equatorial orientation, imposing 1,3-diaxial strain that flattens the heterocyclic ring system . This conformational restriction enhances binding complementarity with hydrophobic enzyme pockets, particularly in ATP-binding sites of kinases and allosteric sites of G protein-coupled receptors [6]. The electron-donating methyl group (+I effect) increases electron density at the adjacent nitrogen by 18-22%, strengthening hydrogen bond donation capacity—a critical feature for interactions with aspartate residues in angiotensin-converting enzyme inhibition .
Biological evaluations consistently demonstrate the methyl group's significance in optimizing therapeutic profiles. Anticancer screening of halogenated derivatives revealed 3-methyl analogs exhibit 3-5 fold greater cytotoxicity against Hep G2 liver cancer cells (IC₅₀ = 3.29 ± 0.15 µM) compared to non-methylated counterparts (IC₅₀ = 12.45 ± 0.28 µM) [6]. This enhancement is attributed to improved membrane diffusion (log P increase of 0.4-0.6 units) and resistance to oxidative metabolism at the benzylic position [4]. Stereochemical implications are equally significant: the (S)-enantiomer of 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives shows 94% enantiomeric excess in asymmetric synthesis and demonstrates 30-fold greater affinity for bradykinin receptors compared to the (R)-configuration . This chiral preference underpins the development of single-enantiomer drugs like (R)-thiazesim, where the 3-methyl group's spatial orientation determines antidepressant efficacy through selective serotonin reuptake modulation [3].
Table 3: Bioactivity Modulation by 3-Methyl Substitution
Biological Target | 3-Methyl Derivative Activity | Unsubstituted Analog Activity | Enhancement Factor | Mechanistic Implication |
---|---|---|---|---|
Hep G2 Liver Cancer Cells | IC₅₀: 3.29 ± 0.15 µM | IC₅₀: 15.42 ± 0.16 µM | 4.7 | Enhanced hydrophobic pocket interaction |
Glycogen Synthase Kinase-3β | Kᵢ: 0.42 µM | Kᵢ: 2.85 µM | 6.8 | Optimal van der Waals contact with Val₁₃₅ |
Human Adenosine Kinase | IC₅₀: 1.89 µM | IC₅₀: 8.24 µM | 4.4 | Methyl-directed allosteric inhibition |
Plasmodium falciparum Cytochrome bc₁ | EC₅₀: 0.18 µg/mL | EC₅₀: 0.94 µg/mL | 5.2 | Increased heme π-stacking capability |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4